molecular formula C16H20BrN5O2 B14798276 [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone

[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone

Cat. No.: B14798276
M. Wt: 394.27 g/mol
InChI Key: VNAYLOJPBXKVGV-UHFFFAOYSA-N
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Description

[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core, a piperidine ring, and an oxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the piperidine ring and the oxetane moiety. Key steps may include bromination, amination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyrazine derivatives and piperidine-containing molecules. Examples are:

Uniqueness

The uniqueness of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone lies in its specific combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C16H20BrN5O2

Molecular Weight

394.27 g/mol

IUPAC Name

[3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone

InChI

InChI=1S/C16H20BrN5O2/c1-16(8-24-9-16)15(23)21-5-2-3-10(7-21)14-20-12(17)11-13(18)19-4-6-22(11)14/h4,6,10H,2-3,5,7-9H2,1H3,(H2,18,19)

InChI Key

VNAYLOJPBXKVGV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)N2CCCC(C2)C3=NC(=C4N3C=CN=C4N)Br

Origin of Product

United States

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